

Application Notes and Protocols for (R,R)-Lrrk2-IN-7

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Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

Cat. No.: B12388186

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Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in both familial and sporadic cases of Parkinson's disease. The kinase activity of LRRK2 is believed to be central to its pathological function, making it a key therapeutic target. **(R,R)-Lrrk2-IN-7** is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of LRRK2 kinase activity, serving as a critical tool for studying the physiological and pathological roles of LRRK2. These application notes provide detailed protocols for the preparation and use of **(R,R)-Lrrk2-IN-7** stock solutions in a laboratory setting.

Quantitative Data Summary

The following tables summarize the key quantitative data for **(R,R)-Lrrk2-IN-7**.

Table 1: Physicochemical and Potency Data for **(R,R)-Lrrk2-IN-7**

Property	Value	Reference
Molecular Weight	414.49 g/mol	N/A
IC ₅₀	0.9 nM	[1][2]
Solubility in DMSO	100 mg/mL (241.25 mM)	[3]

Table 2: Stock Solution Preparation and Storage

Parameter	Recommendation	Reference
Solvent	Dimethyl Sulfoxide (DMSO)	[3]
Maximum Stock Concentration	241.25 mM	[3]
Long-term Storage	-80°C for up to 1 year	[1]
Short-term Storage	-20°C for up to 6 months	[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (R,R)-Lrrk2-IN-7 in DMSO

Materials:

- (R,R)-Lrrk2-IN-7 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional, but recommended for high concentrations)[3]
- Calibrated pipettes

Procedure:

- Pre-weighing Preparation: Before opening, bring the vial of **(R,R)-Lrrk2-IN-7** powder to room temperature to prevent condensation of moisture.
- Weighing: Accurately weigh a desired amount of the **(R,R)-Lrrk2-IN-7** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of the compound.
- Dissolution:
 - Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. To prepare a 10 mM stock solution from 4.145 mg of powder, add 1 mL of DMSO.
 - Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
 - For concentrations at or above 100 mg/mL, sonication in an ultrasonic bath may be necessary to achieve complete dissolution.[\[3\]](#)
- Aliquotting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
 - For long-term storage, place the aliquots at -80°C.[\[1\]](#) For short-term storage, -20°C is suitable.[\[4\]](#)

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.
- Handle **(R,R)-Lrrk2-IN-7** and DMSO in a well-ventilated area or a chemical fume hood.

Protocol 2: Example of an In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **(R,R)-Lrrk2-IN-7** on LRRK2.

Materials:

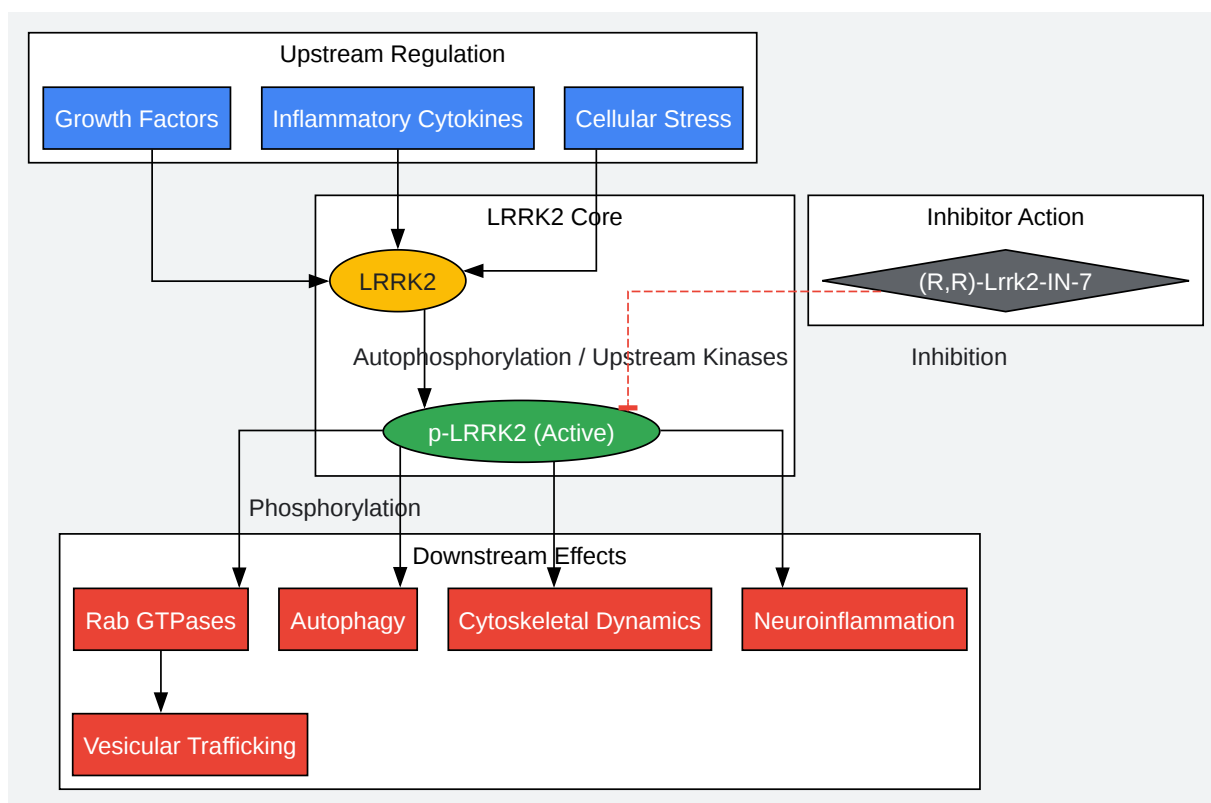
- Recombinant LRRK2 (wild-type or mutant)
- **(R,R)-Lrrk2-IN-7** stock solution (prepared as in Protocol 1)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
- ATP solution
- LRRK2 substrate (e.g., LRRKtide peptide or a Rab protein)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates

Procedure:

- Prepare Reagents: Dilute the recombinant LRRK2, substrate, and ATP to their final desired concentrations in kinase assay buffer. Prepare a serial dilution of the **(R,R)-Lrrk2-IN-7** stock solution in DMSO, and then further dilute in kinase assay buffer to the final assay concentrations. Include a DMSO-only control.
- Kinase Reaction:
 - Add the LRRK2 enzyme and the **(R,R)-Lrrk2-IN-7** dilutions (or DMSO control) to the wells of the 384-well plate.
 - Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
 - Incubate the reaction for the desired time (e.g., 60-120 minutes) at 30°C.
- Detection:
 - Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

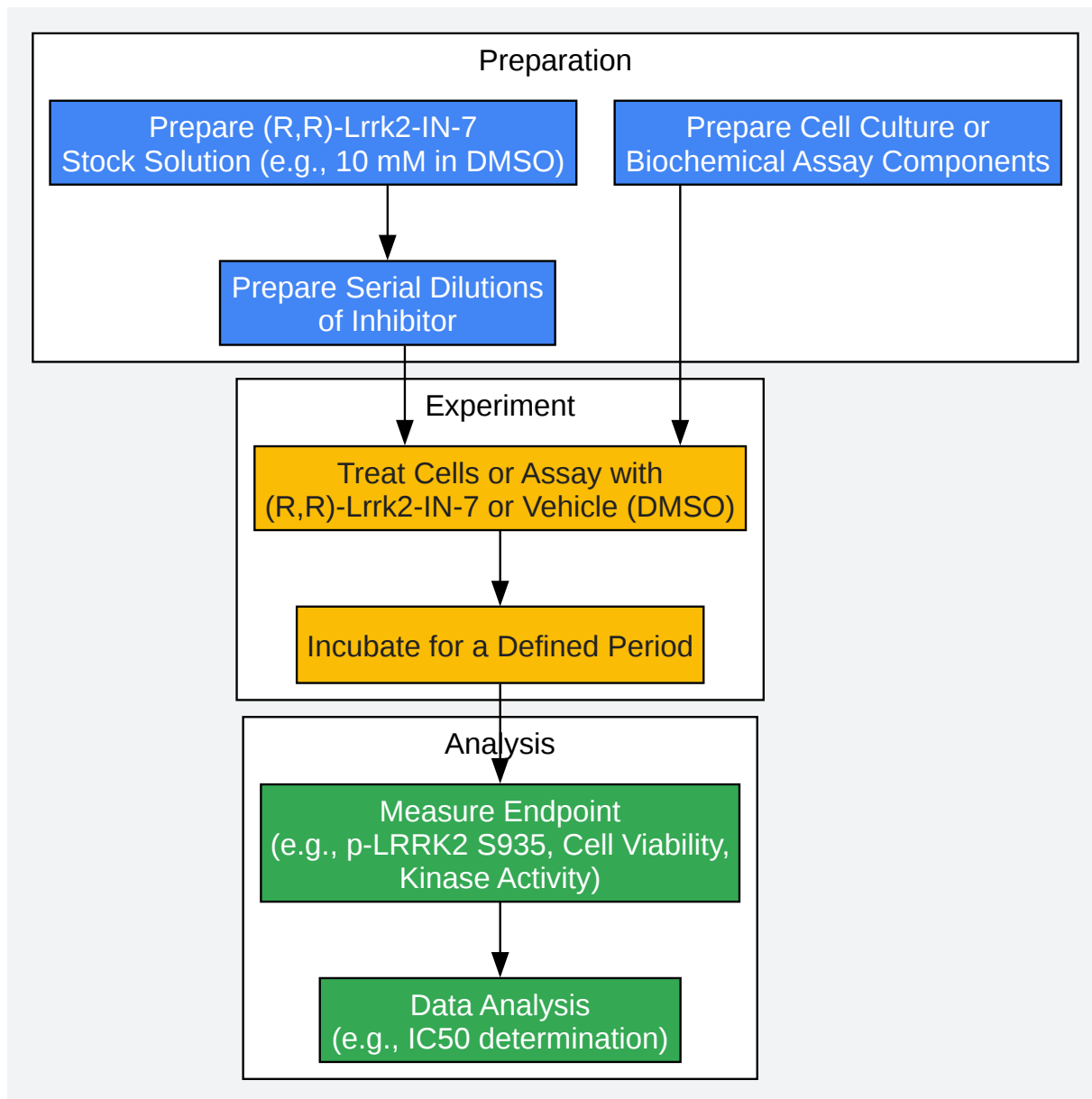
- Data Analysis:
 - Plot the kinase activity against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value of **(R,R)-Lrrk2-IN-7**.

Visualizations



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Caption: LRRK2 Signaling Pathway and Point of Inhibition.



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Caption: General Experimental Workflow for Using (R,R)-Lrrk2-IN-7.

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